Bisphenol B-¹³C₁₂: A Technical Guide for Researchers
Bisphenol B-¹³C₁₂: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), a stable isotope-labeled internal standard crucial for the precise quantification of Bisphenol B (BPB). This document is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry, environmental monitoring, and toxicology studies.
Introduction to Bisphenol B-¹³C₁₂
Bisphenol B-¹³C₁₂ is a non-radioactive, stable isotope-labeled form of Bisphenol B, a known endocrine disruptor.[1][2][3] The designation "-¹³C₁₂" signifies that all twelve carbon atoms of the two phenyl rings have been substituted with the carbon-13 isotope.[4][5] This isotopic enrichment results in a molecule with a higher molecular weight than its unlabeled counterpart, BPB, while maintaining identical chemical and physical properties.
The primary application of Bisphenol B-¹³C₁₂ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate and precise measurement of BPB concentrations in complex matrices by correcting for variations in sample preparation, extraction efficiency, and instrument response.
Physicochemical Properties
The key physicochemical properties of Bisphenol B-¹³C₁₂ and its unlabeled analog, Bisphenol B, are summarized in the table below for easy comparison.
| Property | Bisphenol B-¹³C₁₂ | Bisphenol B (Unlabeled) |
| Molecular Formula | C₄¹³C₁₂H₁₈O₂ | C₁₆H₁₈O₂ |
| Molecular Weight | 254.22 g/mol | 242.312 g/mol |
| Chemical Structure | 2,2-Bis(4-hydroxyphenyl-¹³C₆)butane | 2,2-Bis(4-hydroxyphenyl)butane |
| Isotopic Purity | Typically ≥99% ¹³C | Not Applicable |
| Appearance | Crystalline solid or tan granular substance | Crystalline solid or tan granular substance |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, acetone, benzene, and ether. Insoluble in water. | Soluble in organic solvents such as acetone, benzene, ether, and methanol. Insoluble in water. |
Primary Use: Internal Standard in Quantitative Analysis
The structural and chemical similarity of Bisphenol B-¹³C₁₂ to the native BPB makes it an ideal internal standard. In a typical analytical workflow, a known amount of the labeled standard is added to the sample at the beginning of the preparation process. Since the internal standard and the analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
During mass spectrometric analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the analyte signal to the internal standard signal, a precise quantification of the analyte can be achieved, independent of variations in sample handling and instrument performance.
Experimental Protocol: Quantification of Bisphenol B in Biological Matrices using LC-MS/MS
The following is a generalized protocol for the quantification of Bisphenol B in a biological matrix (e.g., urine, serum) using Bisphenol B-¹³C₁₂ as an internal standard. This protocol should be optimized for specific matrices and instrumentation.
4.1. Materials and Reagents
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Bisphenol B analytical standard
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Bisphenol B-¹³C₁₂ internal standard solution (e.g., 100 µg/mL in acetonitrile)
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LC-MS grade acetonitrile, methanol, and water
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Formic acid or ammonium hydroxide (for mobile phase modification)
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Solid-phase extraction (SPE) cartridges (e.g., C18)
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Enzyme for deconjugation (e.g., β-glucuronidase/sulfatase) if measuring total BPB
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Vortex mixer, centrifuge, and evaporator
4.2. Sample Preparation
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Spiking with Internal Standard: To 1 mL of the biological sample, add a precise volume of the Bisphenol B-¹³C₁₂ internal standard solution to achieve a final concentration within the linear range of the calibration curve.
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Deconjugation (for total BPB): If measuring total BPB (free and conjugated forms), add an appropriate buffer and deconjugation enzyme. Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).
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Protein Precipitation (for serum/plasma): Add a protein precipitation agent like cold acetonitrile, vortex, and centrifuge to pellet the proteins. Collect the supernatant.
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Solid-Phase Extraction (SPE):
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Condition the SPE cartridge with methanol followed by water.
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Load the sample (or supernatant) onto the cartridge.
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Wash the cartridge with a low-percentage organic solvent to remove interferences.
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Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
4.3. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A reverse-phase column (e.g., C18) is typically used.
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium hydroxide to improve peak shape and ionization.
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Flow Rate and Injection Volume: Optimize based on the column dimensions and system.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.
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Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BPB and Bisphenol B-¹³C₁₂ are monitored.
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4.4. Data Analysis
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Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled BPB and a constant concentration of Bisphenol B-¹³C₁₂.
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Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of BPB in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the use of Bisphenol B-¹³C₁₂ as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol-B-13C12 - Deuterated Reference Standard for Method Validation [witega.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
